2,4,5-trimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and vital to many biological processes .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonyl chloride with the corresponding amine (in this case, 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine). This is a common method for preparing sulfonamides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a flat, aromatic region, while the tetrahydroquinoline group introduces a cyclic structure .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The tetrahydroquinoline portion could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the sulfonamide group might confer some degree of water solubility, while the presence of multiple aromatic rings would likely result in a relatively high boiling point .Scientific Research Applications
- Research indicates that this compound exhibits anti-inflammatory and analgesic activities . It may help alleviate pain and reduce inflammation, making it relevant for pharmaceutical development.
- In animal studies, this compound has been associated with enhancing the body’s response to nutritional stress, improving fur quality, and promoting overall health . It could be valuable in livestock management.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is commonly used to assess cell viability based on redox potential. Active cells convert MTT into an insoluble purple formazan, which can be quantified by optical density . This compound might find applications in cell viability studies.
Anti-Inflammatory and Analgesic Properties
Nutritional Stress Management
Cell Viability Assessment (MTT Assay)
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-12-17(3)21(13-16(15)2)26(24,25)22-10-9-18-7-8-20-19(14-18)6-5-11-23(20)4/h7-8,12-14,22H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLQMUZDZCACKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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